
Niaprazine
描述
Niaprazine is a histamine H1-receptor antagonist with marked sedative properties, classified as a piperazine derivative . It is primarily used to manage sleep and behavioral disorders, particularly in pediatric and neurodevelopmental populations. Clinically, it has demonstrated efficacy in reducing nighttime waking, hyperactivity, and anxiety-related behaviors in autistic individuals at a dosage of 1 mg/kg/day, with 52% of patients showing improvement in symptoms like unstable attention, resistance to change, and heteroaggressiveness .
This compound’s pharmacological profile includes moderate affinity for α1-adrenergic (Ki = 77 nM) and 5-HT2 receptors (Ki = 25 nM), while its major metabolite, p-fluoro-phenylpiperazine, interacts with 5-HT1 receptors . This dual mechanism differentiates it from classical antihistamines and contributes to its anxiolytic and anti-stress effects, as shown in murine models . Stability studies confirm its linear pharmacokinetic profile in aqueous solutions, supporting its administration via drinking water in preclinical studies .
生物活性
Niaprazine, a compound initially developed for its antihistaminic and anticholinergic properties, has gained attention for its unique pharmacological profile, particularly as a selective antagonist of the 5-HT2A and α1-adrenergic receptors. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Profile
- Chemical Formula : CHFNO
- Molecular Weight : 356.445 g/mol
- Drug Class : Experimental small molecule
This compound's binding affinities reveal that it has low or no affinity for several receptor types, including:
- 5-HT1A : K > 1 μM
- 5-HT2B : K > 1 μM
- D2 : K > 1 μM
- β-adrenergic receptors : K > 1 μM
- SERT and VMAT : K > 1 μM
Conversely, it shows significant affinity for:
This compound acts primarily as a selective antagonist at the 5-HT2A receptor, which is implicated in various neuropsychiatric conditions. Its antagonistic action on α1-adrenergic receptors may contribute to its sedative effects. Importantly, this compound metabolizes into para-fluorophenylpiperazine (pFPP), which does not exhibit sedative properties but may influence serotonergic activity .
Behavioral Studies and Anxiolytic Potential
Recent studies have explored this compound's potential as an anxiolytic agent. In a preclinical study involving male mice, chronic oral administration of this compound showed promising results in reducing anxiety-like behavior. The study utilized the elevated plus maze (EPM) test and other behavioral assessments to evaluate the compound's effects on spontaneous behavior and synaptic toxicity .
Key Findings from Behavioral Studies:
Study Focus | Methodology | Results |
---|---|---|
Anxiolytic Effects | Chronic oral treatment in mice (14 days) | Significant reduction in anxiety-like behaviors |
Synaptic Toxicity Assessment | Ex vivo analysis of murine brain cortex | No significant synaptic toxicity observed |
Behavioral Tests | EPM and marble burying tests | Increased time spent in open arms (indicative of reduced anxiety) |
Despite these findings, some limitations were noted in the experimental design, including variability in dosing and unclear methodologies regarding synaptosome isolation .
Clinical Implications
This compound's profile suggests potential applications in treating anxiety disorders. However, further clinical studies are necessary to validate its efficacy and safety in human populations. Notably, its ability to selectively target specific serotonin receptors without significant off-target effects may provide an advantage over traditional anxiolytics such as benzodiazepines.
科学研究应用
Anxiety Disorders
Recent studies have highlighted niaprazine's potential as an anti-anxiety agent. A preclinical study demonstrated that this compound administration in mice resulted in significant changes in anxiety-related behaviors without adversely affecting exploratory activity. Behavioral tests, such as the Elevated Plus Maze and Marble Burying Test, indicated that this compound-treated mice exhibited reduced anxiety levels .
Table 1: Effects of this compound on Anxiety-Related Behaviors
Test | Control Group (Time spent in open arms) | This compound Group (Time spent in open arms) |
---|---|---|
Elevated Plus Maze | Less time | More time |
Marble Burying Test | More marbles buried | Fewer marbles buried |
Sleep Disorders
This compound has shown efficacy in treating sleep disorders, particularly in children with frequent nighttime awakenings. In a double-blind clinical trial involving 36 children aged 6 months to 6 years, this compound significantly improved sleep quality without adverse side effects .
Table 2: Clinical Trial Results on Sleep Disorders
Parameter | Control Group (Placebo) | This compound Group (1 mg/kg) |
---|---|---|
Frequency of Nighttime Awakenings | Higher | Lower |
Sleep Duration | Shorter | Longer |
Adverse Effects | None | None |
Autism Spectrum Disorders (ASDs)
This compound has been investigated for its impact on behavioral and sleep disorders associated with ASDs. In a study involving 25 subjects with autistic disorder, this compound was administered at a dosage of 1 mg/kg/day for 60 days. The results indicated a positive effect on hyperactivity, unstable attention, and sleep disturbances, with no reported side effects .
Table 3: Efficacy of this compound in ASD Treatment
Symptom | Improvement Rate (%) |
---|---|
Hyperactivity | 52 |
Sleep Disorders | 52 |
Resistance to Change | 52 |
Mild Anxiety Signs | 52 |
Safety and Tolerability
The safety profile of this compound is notable, especially in pediatric populations. Clinical trials have reported no significant adverse effects associated with its use, making it a viable option for treating anxiety and sleep disorders in children . Furthermore, studies assessing synaptic toxicity have shown no direct damage to cortical nerve endings following this compound exposure .
化学反应分析
Stability Under Stress Conditions
Niaprazine’s stability was tested under acidic (0.1 N HCl) and alkaline (0.1 N NaOH) conditions at 60°C for 5 hours (Table 1 ) :
Condition | Initial Concentration (μM) | Final Concentration (μM) | Degradation Products Detected |
---|---|---|---|
Acidic (pH 1.23) | 2428 | 2355 | None |
Alkaline (pH 12.80) | 780 | 722 | None |
-
Key Findings :
Metabolic Pathways
While synthetic reactions are well-documented, metabolic breakdown involves:
-
Primary Metabolite : p-Fluoro-phenylpiperazine (FPP), formed via hydrolysis of the amide bond .
-
Enzymatic Activity : FPP exhibits affinity for 5-HT₁ receptors and inhibits monoamine reuptake .
Potential Degradation Pathways (Theoretical)
Though not observed experimentally, possible reactions include:
-
Amide Hydrolysis : Under extreme pH or enzymatic action, yielding nicotinic acid and FPP .
-
Oxidation : Susceptibility of the piperazine ring to oxidative cleavage, though no evidence exists in current literature .
Key Structural Features Influencing Reactivity
常见问题
Basic Research Questions
Q. What is the molecular mechanism of Niaprazine’s antagonism at histamine H1 receptors, and how does its selectivity compare to other antihistamines?
this compound competitively inhibits histamine H1 receptors, reducing downstream signaling pathways like phospholipase C activation and inositol triphosphate (IP3) production. Its selectivity is determined via radioligand binding assays, showing high affinity for H1 receptors (Ki values in nanomolar range) but minimal interaction with adrenergic or serotonin receptors (except moderate anti-serotonergic activity) . Comparative studies using HEK-293 cells transfected with H1, H2, or H3 receptors can quantify selectivity ratios .
Q. Which preclinical models are suitable for studying this compound’s sedative effects in sleep disorders?
Rodent models (e.g., pentobarbital-induced sleep prolongation tests or electroencephalogram (EEG)-based sleep architecture analysis) are standard. For pediatric sleep disorders, translational studies may use neonatal rat models to mimic developmental sleep patterns. Dose-response curves (e.g., 0.5–2.0 mg/kg) and behavioral assays (open-field tests for anxiolytic effects) are critical for validating efficacy .
Q. How is this compound synthesized, and what are its key intermediates?
this compound is synthesized via a multi-step process:
- Step 1 : Condensation of 4-fluorophenylpiperazine with methyl acrylate to form 3-(4-(4-fluorophenyl)piperazin-1-yl)propanenitrile.
- Step 2 : Reduction of the nitrile group to an amine using lithium aluminum hydride.
- Step 3 : Final coupling with nicotinoyl chloride to yield this compound (C20H25FN4O) . Key intermediates include 4-(4-fluorophenyl)-α-methyl-1-piperazinepropanamine and nicotinoyl chloride derivatives .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound’s efficacy across clinical trials?
A 1991 double-blind, placebo-controlled trial (n=36 pediatric patients) showed significant reduction in nighttime waking (p<0.01) with 1 mg/kg dosing . However, variability in patient populations (e.g., autism spectrum disorders vs. idiopathic insomnia) and formulation stability (e.g., magistral syrups vs. xanthan gum gels) may explain discrepancies. Meta-analyses should stratify data by age, dosage, and formulation type .
Q. What experimental design considerations are critical for this compound studies under ARRIVE 2.0 guidelines?
- Randomization : Use block randomization to allocate subjects to treatment/control groups.
- Blinding : Implement double-blinding for behavioral assessments to reduce observer bias.
- Outcome measures : Include polysomnography (PSG) for sleep architecture and actigraphy for motor activity.
- Sample size : Power analysis (α=0.05, β=0.2) to ensure statistical robustness .
Q. Why does this compound’s in vitro receptor binding data not fully predict in vivo behavioral outcomes?
While this compound exhibits high H1 receptor affinity (IC50 ~89 nM), its metabolite p-fluorophenylpiperazine (pFPP) acts as a serotonin receptor agonist, complicating mechanistic interpretations. Pharmacokinetic factors (e.g., blood-brain barrier penetration) and interspecies metabolic differences further limit extrapolation. Combined microdialysis (for neurotransmitter levels) and receptor occupancy studies are recommended .
Q. What methodologies optimize this compound formulations for controlled release and stability?
Xanthan gum-based gels (pH 6.8) enhance mucoadhesion and shear-thinning properties, enabling syringe-based oral dosing. Accelerated stability testing (40°C/75% RH for 6 months) confirms drug content retention (>95%). In vitro release profiles (USP Apparatus II, 50 rpm) show >80% release within 8 hours, aligning with pediatric dosing needs .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data on this compound’s serotonergic activity?
- Contradiction : Some studies report anti-serotonergic effects , while others note metabolite-induced serotonin receptor activation .
- Resolution : Use selective 5-HT receptor antagonists (e.g., p-MPPI for 5-HT1A) in co-administration studies to isolate mechanisms. Radioligand displacement assays (e.g., [³H]-LSD for 5-HT2A) can quantify direct vs. metabolite-mediated effects .
Q. Methodological Resources
相似化合物的比较
Comparison with Similar Compounds
Niaprazine is compared below with structurally or functionally related compounds, focusing on mechanisms, clinical efficacy, and safety.
Antihistamines (Diphenhydramine, Doxylamine, Doxepin)
Key Differentiation : this compound’s lack of anticholinergic toxicity and its serotonin receptor modulation make it preferable for long-term use in sensitive populations, such as children with autism .
Benzodiazepines (Chlordesmethyldiazepam)
Key Differentiation : this compound avoids GABAergic side effects, making it safer for chronic use .
Atypical Anxiolytics (p-MPPI Hydrochloride)
Key Differentiation : this compound’s broader receptor profile may address comorbid hyperactivity and anxiety .
Acetylcholinesterase (AChE) Inhibitors (Fenoverine, Donepezil)
Key Differentiation : this compound’s lack of AChE activity limits utility in dementia but avoids cholinergic side effects .
Research Findings and Clinical Implications
- Autism Spectrum Disorder : this compound improved sleep and behavioral symptoms in 52% of patients, outperforming benzodiazepines in safety .
- Anxiety Models : In mice, this compound increased open-arm exploration in the elevated plus maze by 40% without motor deficits .
- Stability: Retains >95% potency in aqueous solutions for 4 days, enabling non-invasive administration .
属性
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O/c1-16(23-20(26)17-3-2-9-22-15-17)8-10-24-11-13-25(14-12-24)19-6-4-18(21)5-7-19/h2-7,9,15-16H,8,10-14H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKQGBFMNPDPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34426-53-4 (tri-hydrochloride) | |
Record name | Niaprazine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10865369 | |
Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27367-90-4, 119306-37-5, 119328-74-4 | |
Record name | Niaprazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27367-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Niaprazine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niaprazine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119306375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niaprazine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119328744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Niaprazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13687 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Niaprazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[((3-Fluorophenyl)1-Piperazinyl)-1 Methylpropyl] Nicotamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIAPRAZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QKW305N9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NIAPRAZINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1346Q758L9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NIAPRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H3YN6E3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。